8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one" belongs to a class of compounds known for their potential in therapeutic applications due to their complex molecular structure. The interest in these compounds lies in their unique chemical and physical properties, which can be leveraged in various scientific fields, excluding direct applications in drug use and dosage considerations.
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multistep chemical reactions, focusing on achieving high yields and selectivity for the desired product. The synthesis routes typically employ Michael addition reactions and cyclization processes to construct the spiro and diaza frameworks characteristic of these molecules (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds features a spirocyclic core with diaza and oxa elements, contributing to their distinct chemical behavior. X-ray crystallography and NMR spectroscopy are common analytical methods used to determine the precise geometric and stereochemical attributes of these molecules, providing insights into their 3D conformation and electronic properties (Mara et al., 1982).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including Claisen rearrangement and cycloaddition, due to their functional groups and reactive sites. Their chemical properties are significantly influenced by the nature of substituents on the spirocyclic framework, impacting their reactivity towards nucleophiles and electrophiles (Parvez et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
The compound has been investigated for its potential in treating hypertension. In one study, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and tested as antihypertensive agents, indicating their role as alpha-adrenergic blockers. These compounds exhibited activity in lowering blood pressure without showing significant evidence of beta-adrenergic blocking activity. Two specific derivatives demonstrated alpha-adrenergic antagonistic properties in dogs, highlighting their potential in managing hypertension (Caroon et al., 1981).
Structural Analysis
Research has focused on understanding the crystal structures of derivatives related to this compound. The crystallography of oxa-thia-spiro-decene derivatives revealed insights into their molecular dimensions and intermolecular hydrogen bonding, contributing to the knowledge of their chemical behavior and potential applications in medicinal chemistry (Parvez et al., 1997).
Antiviral Activity
The compound's structural framework has been explored for antiviral properties. Specifically, derivatives have shown inhibitory effects against human coronavirus and influenza virus, with particular derivatives demonstrating comparable activity to known coronavirus inhibitors. This research suggests the compound's scaffold as a valuable asset for antiviral drug development, highlighting its potential in creating new therapeutic agents for viral infections (Apaydın et al., 2019).
Anticancer and Antidiabetic Activities
Further studies have explored the compound's utility in developing anticancer and antidiabetic agents. Derivatives have been synthesized and tested for their activity against cancer cell lines and in diabetic assays. Some compounds showed significant anticancer activities against breast and liver carcinoma cell lines and displayed potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting their applicability in treating cancer and diabetes (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-19-22-17(15-28-19)14-23-10-8-21(9-11-23)16-24(20(25)27-21)12-13-26-18-6-4-3-5-7-18/h3-7,15H,2,8-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNLKRQOPDUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.